4-(5-甲基噻吩-2-基)噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

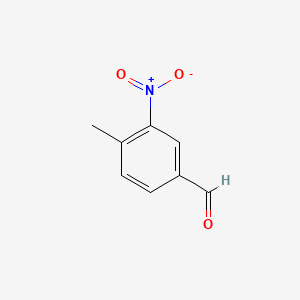

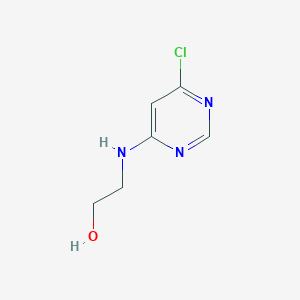

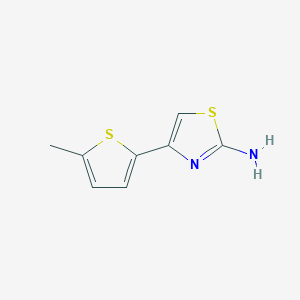

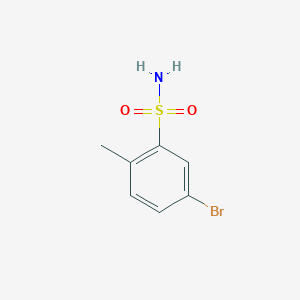

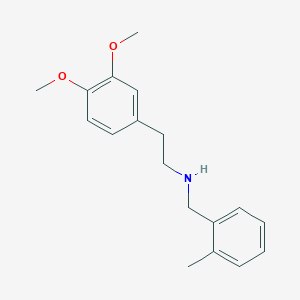

“4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine” is a compound that contains a thiazole ring and a thiophene ring, both of which are sulfur-containing heterocycles. The thiophene ring is substituted with a methyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, thiazolo[3,2-a]pyrimidines were synthesized by S-alkylation of pyrimidine-2-thiones, internal cyclization in alkaline medium with ammonia, condensation with benzaldehyde, and finally reaction with hydroxylamine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a thiophene ring via a single bond. The thiophene ring would have a methyl group attached, and the thiazole ring would have an amine group attached .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. Thiophenes can undergo electrophilic aromatic substitution reactions, and thiazoles can react with electrophiles at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to have moderate polarity due to the presence of the nitrogen and sulfur atoms, and it might have some degree of aromaticity due to the thiophene and thiazole rings .科学研究应用

Fluorescent Materials Development

4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine: has been studied for its potential in creating fluorescent materials. Researchers have explored its photophysical properties, particularly how its derivatives can be used as fluorescent donor–acceptor type molecules . These compounds exhibit interesting behaviors like twisted intramolecular charge transfer (TICT), which can be tuned to create materials with specific fluorescence properties for applications in bioimaging and sensors .

Therapeutic Drug Synthesis

The thiophene moiety, a part of the compound’s structure, is significant in medicinal chemistry. It’s been incorporated into drugs with a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s derivatives could be synthesized to explore new drugs with enhanced pharmacological activities.

Antitumor Agents

Compounds containing the thiophene group have been synthesized and screened for their antitumor properties. The structure of 4-(5-Methyl-thiophen-2-yl)-thiazol-2-ylamine suggests it could be a candidate for creating new polyheterocyclic compounds with potential antitumor effects .

未来方向

属性

IUPAC Name |

4-(5-methylthiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNSNCTVNSWUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366382 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

383129-75-7 |

Source

|

| Record name | 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)